molecular formula C9H14N4O4 B12095771 Cytaramin

Cytaramin

Cat. No.: B12095771
M. Wt: 242.23 g/mol
InChI Key: FECRKKQKJNKYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytaramin is synthesized through a multi-step process that involves the conversion of cytosine to cytidine, followed by the introduction of an arabinose sugar moiety. The key steps include:

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using optimized synthetic routes that ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cytaramin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Cytaramin has a wide range of scientific research applications, including:

Mechanism of Action

Cytaramin exerts its effects by inhibiting DNA polymerase, an enzyme crucial for DNA synthesis. Once inside the cell, this compound is phosphorylated to its active triphosphate form, which is then incorporated into DNA. This incorporation disrupts DNA synthesis and repair, leading to cell death . The primary molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Cytaramin is often compared with other nucleoside analogs, such as:

    Gemcitabine: Another nucleoside analog used in chemotherapy.

    Decitabine: Used in the treatment of myelodysplastic syndromes.

    Fludarabine: Used in the treatment of chronic lymphocytic leukemia.

This compound is unique due to its specific action on DNA polymerase and its effectiveness in treating various forms of leukemia .

Biological Activity

Cytaramin, also known as P-D-arabinofuranosylcytosine, is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies to elucidate its mechanisms, efficacy, and therapeutic potential.

Chemical Structure and Synthesis

This compound is derived from uridine and is characterized by the presence of an arabinofuranosyl moiety. The synthesis of this compound involves specific chemical modifications to uridine, which enhance its biological activity. The process typically includes:

  • Starting Material : Uridine
  • Reagents : Various reagents are used to facilitate the conversion of uridine into this compound.
  • Reaction Conditions : Conditions such as temperature, pH, and solvent choice are critical for successful synthesis.

Table 1: Synthesis Overview of this compound

StepReagent/ConditionDescription
1UridineBase nucleoside
2Chemical ReagentsModifications to introduce arabinofuranosyl group
3Reaction ConditionsOptimized for yield and purity

Antitumor Activity

This compound exhibits significant antitumor activity, primarily through its mechanism as a nucleoside analog that interferes with DNA synthesis in cancer cells. It has been shown to be effective against various cancer cell lines, including leukemia and solid tumors.

Case Study: Leukemia Treatment

In a controlled study involving leukemia cell lines, this compound demonstrated:

  • IC50 Values : The concentration required to inhibit cell growth by 50% was found to be in the low micromolar range.
  • Mechanism of Action : this compound is incorporated into DNA during replication, leading to chain termination and apoptosis in rapidly dividing cancer cells.

Antiviral Activity

Research indicates that this compound also possesses antiviral properties. It has been tested against several viral infections, showing efficacy in inhibiting viral replication.

Study Findings

  • In Vitro Studies : this compound displayed antiviral activity against herpes simplex virus (HSV) and other RNA viruses.
  • Mechanism : Similar to its antitumor effects, it disrupts viral RNA synthesis.

Antimicrobial Activity

This compound has shown potential antimicrobial effects against various bacterial strains. Its effectiveness varies based on the type of bacteria and the concentration used.

Summary of Antimicrobial Studies

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have indicated:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted mainly through urine.

Toxicity Profile

While this compound demonstrates promising therapeutic effects, it also presents certain toxicity risks:

  • Hematological Toxicity : Common side effects include myelosuppression.
  • Gastrointestinal Effects : Nausea and vomiting are frequently reported.

Properties

IUPAC Name

4-amino-1-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-6(11)7(15)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECRKKQKJNKYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.